molecular formula C19H14N2O3S B6576566 8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 313954-56-2

8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one

Cat. No. B6576566
CAS RN: 313954-56-2
M. Wt: 350.4 g/mol
InChI Key: DBWYUAIQGKFSNN-UHFFFAOYSA-N
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Description

8-Methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one (MPC) is a heterocyclic aromatic compound that has been used in a variety of scientific research applications. MPC is a structural analog of the natural product spironolactone, which is a commonly used anti-androgenic drug. As such, MPC has been studied extensively in order to understand its biochemical and physiological effects in various biological systems. In

Scientific Research Applications

8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one has been studied extensively in scientific research due to its structural similarity to spironolactone. It has been used to study the effects of androgen receptor antagonists on the development of prostate cancer, the regulation of the renin-angiotensin system, and the regulation of steroidogenesis. It has also been used to study the effects of androgen receptor antagonists on the development of endometriosis and the regulation of the hypothalamic-pituitary-gonadal axis.

Mechanism of Action

Advantages and Limitations for Lab Experiments

8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one has several advantages for lab experiments. It is a non-toxic compound and has a low cost. It is also easy to synthesize and is stable in solution. However, 8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one has several limitations. It is not as potent as spironolactone and has a short half-life in the body. In addition, it is not as effective as other androgen receptor antagonists, such as bicalutamide.

Future Directions

8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one has potential for further research in the areas of prostate cancer, endometriosis, and hypertension. It could be used to develop new and more effective androgen receptor antagonists for the treatment of these conditions. In addition, 8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one could be used to study the effects of androgen receptor antagonists on other conditions, such as polycystic ovarian syndrome and male infertility. Finally, 8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one could be used to develop new and more effective drugs for the treatment of these conditions.

Synthesis Methods

8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one can be synthesized through a variety of methods. One method involves the reaction of 2-amino-3-methylthiophene with 4-chlorobenzaldehyde in the presence of an acid catalyst, such as sulfuric acid. This reaction produces the intermediate, 2-amino-3-methylthiophene-4-carbaldehyde, which can then be reacted with ethylthiourea to form 8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one.

properties

IUPAC Name

3-(2-anilino-1,3-thiazol-4-yl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-23-16-9-5-6-12-10-14(18(22)24-17(12)16)15-11-25-19(21-15)20-13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWYUAIQGKFSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one

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